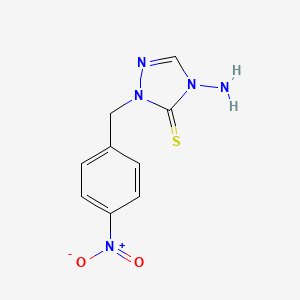

![molecular formula C16H13N3O4 B5544760 N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)

N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of related compounds often involves multi-step reactions, such as alkylation and nitration processes. For example, a similar compound, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, was synthesized using p-acetamidophenol, alkylation, and nitration, achieving yields of 77.42% and 92.2% respectively (Zhang Da-yang, 2004).

Molecular Structure Analysis

- The molecular structure of such compounds is often confirmed by techniques like thin-layer chromatography, IR, and ~1HNMR. In similar molecules, interactions between nitro and acetamido groups affect the chemical shift of neighboring protons (Zhang Da-yang, 2004).

Chemical Reactions and Properties

- Chemical properties of similar compounds, like N-(4-hydroxyphenyl)acetamide, can be influenced by the ligands on the catalyst used in their synthesis, as seen in the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Physical Properties Analysis

- The physical properties of related acetamide compounds are characterized through techniques like FAB mass spectrometry, IR, and NMR spectroscopy. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were studied to understand intra- and intermolecular hydrogen-bonds in solution (T. Romero, Angela Margarita, 2008).

Chemical Properties Analysis

- The chemical behavior of similar compounds in different environments can be understood through studies like the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide. The molecule forms a complex with a protophilic solvent, showing the impact of temperature, phase state, and medium on its properties (I. G. Krivoruchka et al., 2004).

科学的研究の応用

Anticancer, Anti-inflammatory, and Analgesic Applications

One relevant area of research involves the synthesis and pharmacological assessment of acetamide derivatives. A study by Rani, Pal, Hegde, and Hashim (2014) on the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives revealed that certain compounds exhibited significant potential as therapeutic agents against breast cancer, neuroblastoma, and pain, suggesting a pathway through which N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide might be explored for similar applications (Rani, Pal, Hegde, & Hashim, 2014).

Photocatalytic and Environmental Applications

In the realm of environmental science, acetamide derivatives have been studied for their photocatalytic properties. For instance, the degradation of acetaminophen, an analgesic drug, was examined using TiO2 nanoparticles, demonstrating effective photodegradation and mineralization, which could inform the potential environmental applications of N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide in water treatment and pollutant degradation processes (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Material Science and Dye Synthesis

Research on the synthesis and characterization of new metallophthalocyanines with phenoxyacetamide units by Ağırtaş and İzgi (2009) highlights the compound's potential in the development of materials with enhanced solubility and photophysical properties. Such materials are crucial for applications in dye synthesis, photodynamic therapy, and as components in optoelectronic devices (Ağırtaş & İzgi, 2009).

Antimalarial Drug Development

The exploration of acetamide derivatives in antimalarial drug development has been documented, with compounds showing promising activity against Plasmodium berghei in mice. This research avenue suggests that similar structures, including N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide, could be synthesized and evaluated for their antimalarial properties, potentially contributing to the development of new therapeutic agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

特性

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c17-10-9-12-5-7-13(8-6-12)18-16(20)11-23-15-4-2-1-3-14(15)19(21)22/h1-8H,9,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEBDXXPIRQSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)

![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)

![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)